Cas no 941974-04-5 (2-{5-(2-fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamide)

2-{5-(2-Fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamide is a fluorinated pyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a dihydropyridinone core, a 2-fluorophenylmethoxy substituent, and a methoxyethyl acetamide side chain, contributing to its structural diversity and reactivity. Its fluorinated aromatic moiety may enhance metabolic stability and binding affinity, while the methoxyethyl group could improve solubility. This scaffold is of interest for the development of enzyme inhibitors or receptor modulators due to its versatile pharmacophore. The compound's well-defined structure and synthetic accessibility make it a valuable intermediate for further derivatization in drug discovery efforts.
2-{5-(2-fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamide structure
941974-04-5 structure
商品名:2-{5-(2-fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamide
CAS番号:941974-04-5
MF:C18H21FN2O4
メガワット:348.368748426437
CID:6285543
PubChem ID:16852793

2-{5-(2-fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-{5-(2-fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamide
    • 941974-04-5
    • F2471-0748
    • AKOS024650404
    • 2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamide
    • 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide
    • 2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(2-methoxyethyl)acetamide
    • インチ: 1S/C18H21FN2O4/c1-13-9-16(22)17(25-12-14-5-3-4-6-15(14)19)10-21(13)11-18(23)20-7-8-24-2/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,20,23)
    • InChIKey: CZCMPGUYCXJQLB-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1COC1C(C=C(C)N(C=1)CC(NCCOC)=O)=O

計算された属性

  • せいみつぶんしりょう: 348.14853532g/mol
  • どういたいしつりょう: 348.14853532g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 547
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 67.9Ų

2-{5-(2-fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2471-0748-1mg
2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamide
941974-04-5 90%+
1mg
$54.0 2023-05-16

2-{5-(2-fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamide 関連文献

2-{5-(2-fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamideに関する追加情報

2-{5-(2-fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamide (CAS No. 941974-04-5): A Comprehensive Overview

The compound 2-{5-(2-fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamide (CAS No. 941974-04-5) is a specialized organic molecule with a unique structural framework. Its intricate design combines a fluorophenyl moiety, a dihydropyridin core, and an acetamide side chain, making it a subject of interest in pharmaceutical and biochemical research. This article delves into its properties, potential applications, and relevance in modern scientific inquiries.

One of the most searched questions regarding this compound is its biological activity and mechanism of action. Researchers are particularly intrigued by its potential as a small-molecule inhibitor or modulator in signaling pathways. The presence of the 2-fluorophenyl group suggests possible interactions with aromatic binding sites in proteins, while the methoxyethyl side chain could enhance solubility and bioavailability. These features align with current trends in drug discovery, where targeted therapies and precision medicine dominate discussions.

Another hot topic is the compound's synthetic route and scalability. Given the growing demand for high-purity intermediates in medicinal chemistry, optimizing the synthesis of 941974-04-5 is a key focus. Recent advancements in green chemistry and catalytic methods have sparked interest in developing more efficient and sustainable production processes for such complex molecules.

The physicochemical properties of 2-{5-(2-fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-methoxyethyl)acetamide also warrant attention. Its logP value, hydrogen bonding capacity, and stability under physiological conditions are critical parameters for researchers evaluating its suitability for in vitro and in vivo studies. These factors are often queried in academic and industrial databases, reflecting the compound's relevance in preclinical development.

In the context of AI-driven drug design, 941974-04-5 serves as an intriguing case study. Machine learning models are increasingly used to predict the ADMET profiles (absorption, distribution, metabolism, excretion, and toxicity) of novel compounds like this one. Such analyses can accelerate the identification of promising candidates for further investigation, reducing time and costs in R&D pipelines.

Lastly, the compound's potential therapeutic applications are a subject of speculation. While specific indications remain under investigation, its structural motifs suggest possible utility in neurological disorders, inflammatory conditions, or metabolic diseases. These areas are highly searched in medical and scientific communities, underscoring the need for continued research into 941974-04-5 and its analogs.

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